GW409544 (CAS: 258345-41-4) is a highly potent, non-thiazolidinedione (non-TZD) L-tyrosine-based dual agonist of the peroxisome proliferator-activated receptors (PPAR) alpha and gamma. Featuring a unique vinylogous amide linker and a carboxylic acid head group, it was specifically engineered to overcome the severe receptor selectivity skew of earlier analogs in its class. In modern chemoinformatics and drug discovery, GW409544 is primarily procured as a gold-standard reference material and co-crystallization ligand for structural biology, offering sub-nanomolar to low-nanomolar baseline activation across both critical metabolic targets. Its proven structural compatibility with the AF-2 activation helix makes it an indispensable empirical baseline for metabolic assay development and in silico drug design. [1]
Relying on generic thiazolidinediones (TZDs) like rosiglitazone or selective fibrates like GW7647 fails when balanced dual-pathway activation is required, as these common substitutes are highly selective for only one receptor subtype. Furthermore, substituting GW409544 with its direct structural predecessor, farglitazar, is fundamentally flawed for dual-agonist assays; farglitazar exhibits a massive ~1250-fold preference for PPARγ over PPARα due to a steric clash in the receptor pocket. For computational chemistry and X-ray crystallography workflows, generic substitution is impossible, as GW409544 possesses a specific 3-carbon truncated vinylogous amide modification that uniquely allows it to occupy the hydrophobic binding pockets of both receptors simultaneously, making it the strict empirical baseline for "core hopping" drug design. [1]
GW409544 was specifically engineered to correct the extreme subtype selectivity of its parent compound, farglitazar. While farglitazar is highly potent on PPARγ (EC50 = 0.20 nM), it is weak on PPARα (EC50 = 250 nM). By replacing the benzophenone group with a vinylogous amide, GW409544 achieves an EC50 of 2.3 nM for PPARα and 0.28 nM for PPARγ. This modification yields a >100-fold increase in PPARα potency, reducing the cross-receptor activity gap to less than 10-fold. [1]
| Evidence Dimension | PPARα vs PPARγ Activation (EC50) |
| Target Compound Data | GW409544: PPARα = 2.3 nM; PPARγ = 0.28 nM (<10-fold difference) |
| Comparator Or Baseline | Farglitazar: PPARα = 250 nM; PPARγ = 0.20 nM (~1250-fold difference) |
| Quantified Difference | >100-fold improvement in PPARα potency, establishing balanced dual agonism |
| Conditions | Human PPAR-GAL4 chimeric receptor transactivation assay |
Essential for procurement in metabolic assays requiring balanced, simultaneous co-activation of lipid and glucose regulatory pathways without extreme skew.
The structural differentiation of GW409544 lies in its vinylogous amide N-substituent, which contains three fewer carbon atoms than the benzophenone found in farglitazar. X-ray crystallographic data (at 2.5-Å resolution) demonstrates that this truncation allows GW409544 to shift within the PPARα ligand-binding domain without clashing with the Phe-273 residue. This precise fit enables the carboxylic acid head to form critical hydrogen bonds with Tyr-464 on the AF-2 helix, locking the receptor in its active conformation.[1]
| Evidence Dimension | Ligand-Binding Domain (LBD) Steric Compatibility |
| Target Compound Data | GW409544: Vinylogous amide avoids Phe-273 clash, enabling stable AF-2 helix H-bonding |
| Comparator Or Baseline | Farglitazar: Benzophenone group clashes with Phe-273, destabilizing PPARα binding |
| Quantified Difference | Elimination of steric hindrance via a 3-carbon truncation |
| Conditions | X-ray crystallography of ternary complex with SRC1 peptide (PDB: 1K7L) |
Validates GW409544 as the mandatory reference standard for structural biologists mapping the AF-2 helix activation switch.
Unlike first-generation thiazolidinediones (TZDs) such as rosiglitazone, GW409544 utilizes an L-tyrosine scaffold. Crystallographic overlays reveal that while both compounds hydrogen-bond with His-323 and Tyr-473 in PPARγ, the TZD head group of rosiglitazone fails to occupy the adjacent hydrophobic pocket. Consequently, rosiglitazone is completely inactive on PPARα (EC50 > 10,000 nM), whereas GW409544's structure allows it to deeply penetrate both receptor pockets, maintaining sub-nanomolar to low-nanomolar activity across both. [1]
| Evidence Dimension | PPARα Activation and Pocket Occupancy |
| Target Compound Data | GW409544: EC50 = 2.3 nM (occupies hydrophobic pocket) |
| Comparator Or Baseline | Rosiglitazone: EC50 > 10,000 nM (fails to occupy hydrophobic pocket) |
| Quantified Difference | >4,300-fold higher PPARα potency with broader spatial occupancy |
| Conditions | In vitro receptor transactivation and structural overlay analysis |
Crucial for medicinal chemistry teams requiring a validated non-TZD scaffold to bypass the off-target liabilities and patent constraints of traditional glitazones.
Because GW409544 is the definitive co-crystallized ligand for both PPARα (PDB: 1K7L) and PPARγ (PDB: 1K74), it is universally procured as the empirical control for validating molecular dynamics simulations, glide docking, and core-hopping algorithms aimed at designing novel antidiabetic compounds. [1]
Due to its rare <10-fold potency difference between PPARα (2.3 nM) and PPARγ (0.28 nM), GW409544 is the optimal reference standard for cell-based reporter assays and HTS campaigns seeking to identify balanced modulators of combined lipid and glucose metabolic pathways, where highly skewed compounds like farglitazar would yield misleading baselines.[2]
Medicinal chemistry programs developing next-generation glitazars utilize GW409544 as a primary structural template. Its L-tyrosine scaffold and vinylogous amide linker provide a proven blueprint for achieving dual agonism without the thiazolidinedione (TZD) head group, making it essential for comparative X-ray crystallography when mapping new pharmacophores against the AF-2 activation helix.[3]